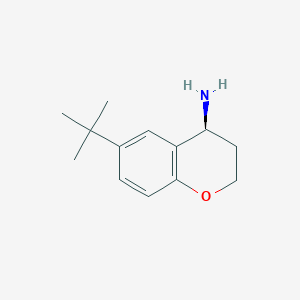

(S)-6-(tert-Butyl)chroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-6-(tert-Butyl)chroman-4-amine is a chiral amine derivative of the chroman (benzopyran) scaffold, characterized by a tert-butyl substituent at position 6 and an amine group at position 3. Its stereochemistry at the chiral center (S-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

However, this group may also introduce steric hindrance, affecting receptor binding kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(tert-Butyl)chroman-4-amine typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone. This reaction is often catalyzed by an acid or base.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(tert-Butyl)chroman-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(S)-6-(tert-Butyl)chroman-4-amine is a chiral compound featuring a chroman ring with a tert-butyl group at the 6-position and an amine group at the 4-position. It has a molecular weight of approximately 205.30 g/mol, and its unique structural features contribute to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Potential Applications

This compound and its derivatives have potential applications across various fields:

- Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical drugs.

- Agrochemicals: It may serve as a building block in the development of new agrochemicals.

- Material Science: Its properties can be explored for novel materials with specific applications.

Scientific Research Applications

This compound is a subject of interest in medicinal chemistry and pharmacology.

Interaction Studies: Initial findings suggest that this compound may interact with neurotransmitter receptors, which could have implications for mood regulation and cognitive enhancement. Further studies are needed to clarify these interactions and their therapeutic implications.

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The chroman ring structure can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Chroman-4-amine Derivatives

Structural and Physicochemical Properties

Below is a comparative analysis of substituents, molecular weights, and key properties:

Key Observations :

- Steric Effects : The tert-butyl group may hinder binding in sterically sensitive receptors, whereas smaller groups (e.g., fluoro in ) allow tighter interactions.

Mechanistic Insights :

- The tert-butyl group’s bulk may reduce binding affinity to flat receptor pockets but improve metabolic stability by shielding reactive sites.

Biological Activity

(S)-6-(tert-Butyl)chroman-4-amine is a chiral compound characterized by its unique chroman structure, which features a tert-butyl group at the 6-position and an amine group at the 4-position. This specific configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H19N

- Molecular Weight : 205.30 g/mol

- Chirality : (S)-enantiomer

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, which could influence mood regulation and cognitive functions. Its structural properties allow it to potentially modulate biological pathways related to these receptors. Further investigations are necessary to elucidate the exact mechanisms of action.

Biological Activities

-

Anticancer Activity

- Initial research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds within the chroman family have shown moderate to high cytotoxicity against leukemia and breast cancer cells, suggesting that this compound could possess comparable properties.

- A study involving chroman derivatives reported IC50 values for related compounds against MOLT-4 cells, indicating potential effectiveness in targeting similar cancer types .

-

Neurotransmitter Interaction

- Interaction studies have suggested that this compound may bind to neurotransmitter receptors, which could be beneficial for conditions related to mood disorders or cognitive decline. The specific binding affinities and resultant biological effects remain to be fully characterized.

- Anti-inflammatory Potential

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Reported Activity |

|---|---|---|---|

| (S)-8-(tert-Butyl)chroman-4-amine | 1228553-77-2 | Tert-butyl group at the 8-position | Different biological activity |

| (R)-8-(tert-Butyl)chroman-4-amine | 1221444-51-4 | Enantiomeric form | Potentially different activity |

| 6-(tert-butyl)chroman-4-one | 890839-83-5 | Ketone group instead of an amine | Different reactivity profile |

| 8-(Isopropyl)chroman-4-amine | 1234567 | Variation in alkyl substitution affecting solubility | Varies based on structural modifications |

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that chroman derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values as low as 24.4 μM .

- Mechanistic Insights : Studies have begun to explore the molecular docking of this compound with target proteins involved in cancer progression and inflammation, providing insights into its potential therapeutic roles .

- Therapeutic Potential : The compound's unique structure suggests it could be developed into a targeted therapy for conditions such as cancer and mood disorders, although extensive clinical trials are necessary to validate these applications.

Properties

CAS No. |

1228550-43-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(4S)-6-tert-butyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3/t11-/m0/s1 |

InChI Key |

DDJDIGRZLPYWRP-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC[C@@H]2N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.